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Compound of Interest

Compound Name:
Ethyl 5-aminopyridine-3-

carboxylate

Cat. No.: B098298 Get Quote

A comprehensive analysis of the spectroscopic data for Ethyl 5-aminopyridine-3-carboxylate
is crucial for its identification, purity assessment, and structural elucidation. This technical guide

provides a detailed overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring

such spectra. While a complete, published experimental dataset for this specific molecule is not

readily available in the searched literature, this guide offers predicted data based on the

analysis of similar compounds and fundamental spectroscopic principles.

Predicted Spectroscopic Data
The expected spectroscopic data for Ethyl 5-aminopyridine-3-carboxylate is summarized in

the tables below. These predictions are based on the known chemical shifts and absorption

frequencies of analogous structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.4 Singlet 1H H-2 (Pyridine ring)

~8.0 Singlet 1H H-6 (Pyridine ring)

~7.4 Singlet 1H H-4 (Pyridine ring)

~4.3 Quartet 2H -OCH₂CH₃

~4.0 Broad Singlet 2H -NH₂

~1.3 Triplet 3H -OCH₂CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~166 C=O (Ester)

~148 C-5 (C-NH₂)

~145 C-2

~135 C-6

~125 C-3

~120 C-4

~61 -OCH₂CH₃

~14 -OCH₂CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium-Strong, Doublet N-H stretch (primary amine)

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch

1720-1700 Strong C=O stretch (ester)

1620-1580 Strong
C=C and C=N stretch (pyridine

ring)

1600-1550 Medium N-H bend (amine)

1300-1200 Strong C-O stretch (ester)

1100-1000 Medium C-N stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

166 [M]⁺ (Molecular ion)

138 [M - C₂H₄]⁺

121 [M - OC₂H₅]⁺

93 [M - COOC₂H₅]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-aminopyridine-3-
carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

solvent should be chosen based on the solubility of the compound and to avoid overlapping

signals with the analyte.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to provide a reference signal at 0 ppm.

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to

single lines for each unique carbon atom.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar

and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the

empty sample compartment or a pure KBr pellet should be recorded and subtracted from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile and thermally stable compound like Ethyl 5-aminopyridine-3-carboxylate,

direct insertion probe or gas chromatography (GC) can be used.
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Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) is a common

technique that bombards the sample with high-energy electrons, leading to the formation of a

molecular ion and characteristic fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and

interpret the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Ethyl 5-aminopyridine-3-carboxylate.

Sample: Ethyl 5-aminopyridine-3-carboxylate
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b098298#spectroscopic-data-for-ethyl-5-
aminopyridine-3-carboxylate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b098298#spectroscopic-data-for-ethyl-5-aminopyridine-3-carboxylate-nmr-ir-mass-spec
https://www.benchchem.com/product/b098298#spectroscopic-data-for-ethyl-5-aminopyridine-3-carboxylate-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b098298?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

